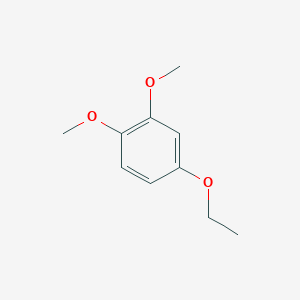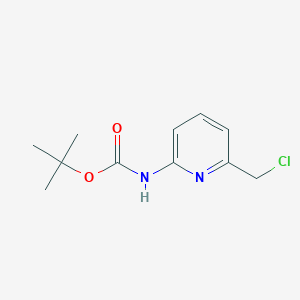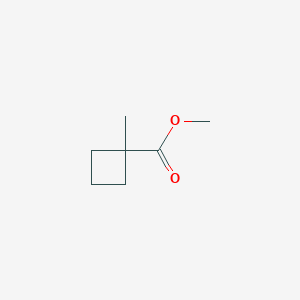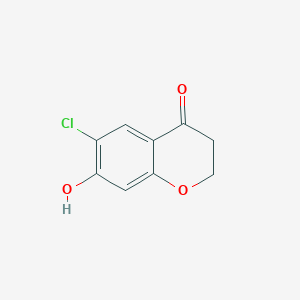
2-(2-氯苯基)噻唑-4-甲醛
描述
“2-(2-Chlorophenyl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H6ClNOS . It is a yellow solid and has a molecular weight of 223.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H . This indicates that the compound consists of a thiazole ring attached to a 2-chlorophenyl group and a carbaldehyde group .Physical And Chemical Properties Analysis
This compound is a yellow solid with a molecular weight of 223.68 . It is recommended to be stored at 0-8°C .作用机制
Mode of Action
It’s known that thiazole derivatives can undergo various chemical reactions, such as the baylis–hillman reaction , which may influence their interaction with biological targets.
Result of Action
The molecular and cellular effects of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde’s action are currently unknown . More research is needed to understand the compound’s biological activity and potential therapeutic effects.
实验室实验的优点和局限性
The use of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde in laboratory experiments is advantageous due to its ability to form a variety of compounds. It is also a relatively inexpensive compound, which makes it ideal for use in a variety of experiments. However, it is important to note that 2-(2-Chlorophenyl)thiazole-4-carbaldehyde is a hazardous compound and should be handled with care. In addition, it is important to note that the compound can be toxic if inhaled or ingested.
未来方向
The potential future directions for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde are numerous. It could be used in the development of new drugs and therapeutic agents. It could also be used in the synthesis of dyes, fragrances, and other compounds. In addition, it could be further studied for its potential as a pro-drug and its biochemical and physiological effects. Finally, it could be studied for its potential use in the treatment of various diseases, such as cancer and inflammation.
科学研究应用
药物化学:抗菌剂
2-(2-氯苯基)噻唑-4-甲醛: 作为合成具有抗菌特性的化合物的先导化合物,它具有潜在的应用价值 . 噻唑衍生物已知具有广泛的生物活性,包括抗菌和抗真菌作用。该化合物可作为开发新型抗菌药物的关键中间体,以解决日益严重的抗生素耐药性问题。
农业:杀菌剂和杀虫剂
在农业中,噻唑衍生物,包括2-(2-氯苯基)噻唑-4-甲醛,正在研究作为杀菌剂和杀虫剂的应用 . 它们抑制有害真菌和害虫生长的能力可以极大地促进作物保护,确保粮食安全和农业可持续性。
材料科学:有机合成
该化合物在材料科学中用于合成有机材料,具有重要价值 . 其化学结构允许创建聚合物和小分子,这些聚合物和小分子在电子、涂料和其他先进材料中具有应用,有可能在这些领域带来创新。
环境科学:生物降解研究
2-(2-氯苯基)噻唑-4-甲醛的环境影响是一个研究课题,特别是其生物降解和潜在毒性 . 了解该化合物如何与环境相互作用对于评估其安全性以及开发环保处理方法至关重要。
生物化学:酶抑制
在生物化学领域,研究人员对噻唑衍生物的酶抑制特性很感兴趣 . 2-(2-氯苯基)噻唑-4-甲醛可用于研究特定酶的抑制,这对理解各种生物过程以及开发治疗剂至关重要。
药理学:药物开发
2-(2-氯苯基)噻唑-4-甲醛在药理学上的应用范围广泛,在药物开发中具有潜在用途 . 其结构特征使其成为创建药效团的候选化合物,药效团是分子结构中负责药物分子生物作用的部分。
安全和危害
属性
IUPAC Name |
2-(2-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWVDLRNRMAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622951 | |
| Record name | 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
639517-84-3 | |
| Record name | 2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



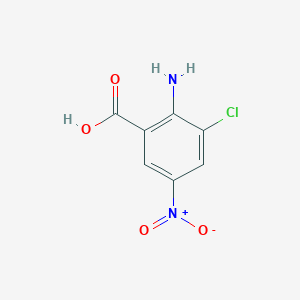
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)



